

Application Notes and Protocols for Live-Cell Imaging of SPD-2 Dynamics

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Compound of Interest

Compound Name: SPD-2

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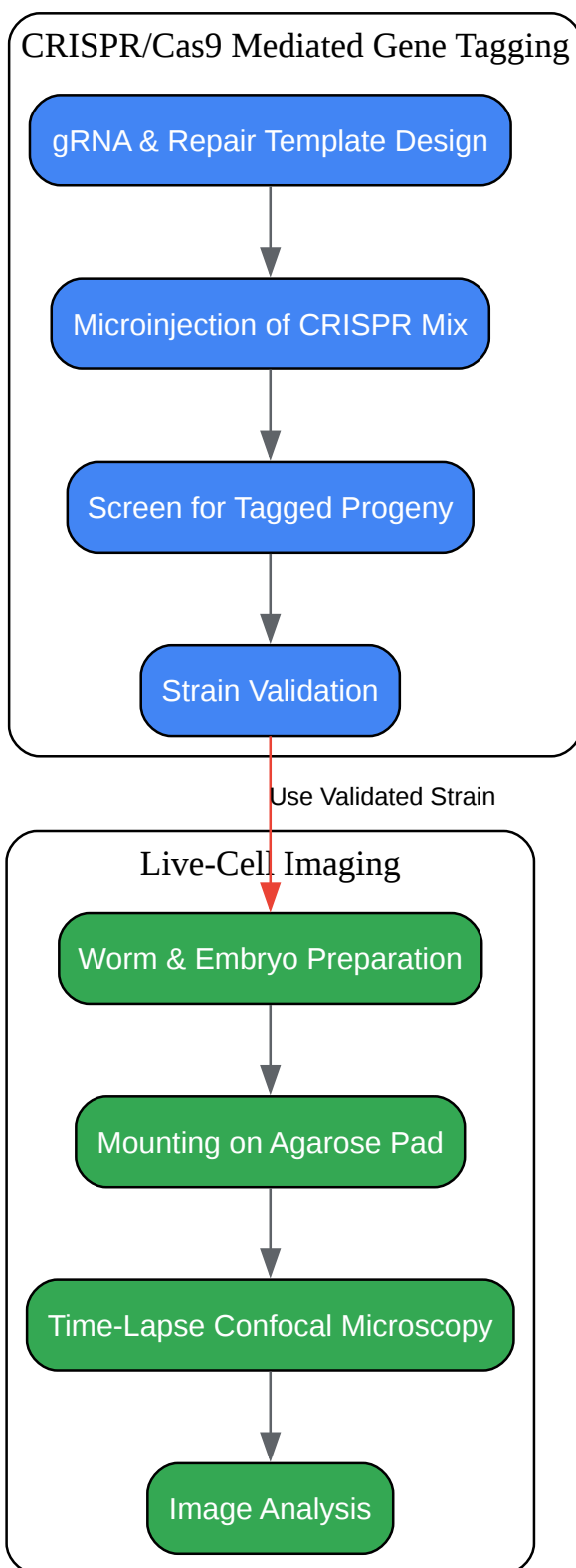
Audience: Researchers, scientists, and drug development professionals.

Introduction

Spindle-defective protein 2 (**SPD-2**) is a conserved centrosomal protein crucial for both centriole duplication and the recruitment of the pericentriolar material (PCM), the two primary functions of the centrosome.^{[1][2]} In the model organism *Caenorhabditis elegans*, **SPD-2** localizes to the centrioles throughout the cell cycle and accumulates in the expanding PCM during mitosis.^[1] Its role as a scaffold protein, facilitating the assembly of other critical PCM components, makes it a key target for studies on cell division, centrosome function, and the development of anti-cancer therapeutics. These application notes provide detailed protocols for the live-cell imaging of **SPD-2** dynamics in *C. elegans* embryos, a powerful system for dissecting the molecular mechanisms of cell division. The primary method described involves the generation of a fluorescently tagged **SPD-2** protein at its endogenous locus using CRISPR/Cas9, followed by time-lapse confocal microscopy.

Key Signaling Pathways and Experimental Workflow

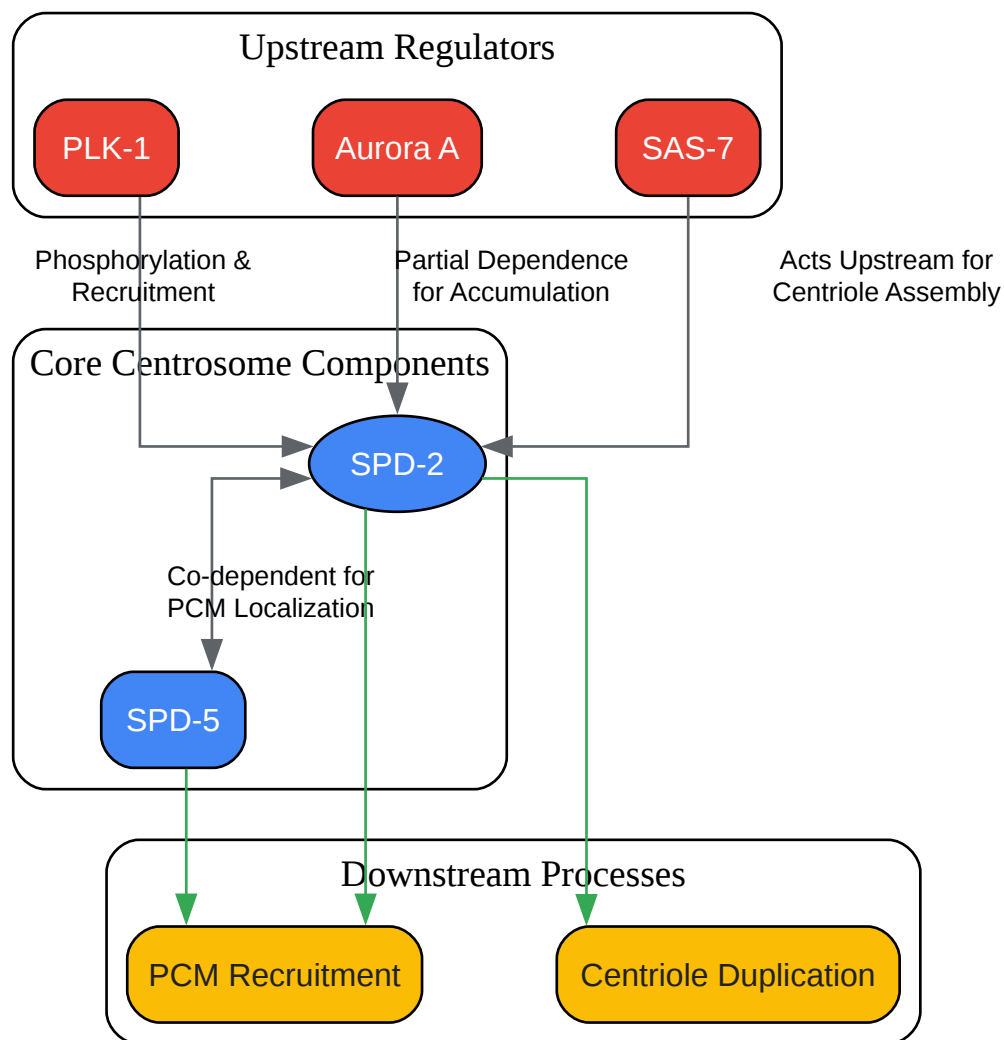
To visualize the dynamics of **SPD-2**, an experimental workflow involving the generation of a genetically modified *C. elegans* strain is required. This is followed by sample preparation for live-cell imaging. The signaling pathway of **SPD-2** involves several key proteins that regulate its function in centrosome maturation and duplication.



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Experimental workflow for **SPD-2** live-cell imaging.

The regulation of **SPD-2** is complex, involving multiple upstream regulators and downstream effectors that collectively ensure the proper timing and execution of centrosome duplication and PCM assembly.



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Simplified signaling pathway of **SPD-2** in *C. elegans*.

Quantitative Data Summary

Successful live-cell imaging of **SPD-2** dynamics relies on precise experimental parameters. The following tables summarize key quantitative data for the generation of a GFP-tagged **SPD-2** strain using CRISPR/Cas9 and subsequent live-cell imaging.

Table 1: CRISPR/Cas9 Injection Mix Components for **SPD-2::GFP** Tagging

Component	Concentration (ng/ μ L)	Purpose
pDD162 (Cas9)	50	Cas9 nuclease expression
spd-2 sgRNA plasmid	50	Guides Cas9 to the spd-2 locus
spd-2::GFP repair template	30-50	Homology-directed repair template with GFP insert
pRF4 (rol-6)	50	Co-injection marker for screening

Table 2: Recommended Microscope Settings for **SPD-2::GFP** Live Imaging

Parameter	Setting	Rationale
Microscope Type	Spinning-disk confocal	Reduces phototoxicity and allows for rapid acquisition
Objective	60x or 100x oil immersion (NA ≥ 1.4)	High resolution imaging of subcellular structures
Laser Line (for GFP)	488 nm	Excitation of GFP
Laser Power	1-5%	Minimize phototoxicity and photobleaching
Exposure Time	50-200 ms	Balance between signal-to-noise and temporal resolution
Frame Rate	1 frame per 10-30 seconds	Capture the dynamics of SPD-2 accumulation
Z-stack	5-10 slices, 0.5-1 μ m step size	Capture the 3D structure of the centrosome
Imaging Duration	Up to 40 minutes	Observe processes within the first few cell cycles

Note: These are starting recommendations. Optimal settings should be determined empirically for your specific microscope setup and experimental goals.

Experimental Protocols

Protocol 1: Generation of Endogenously Tagged SPD-2::GFP *C. elegans* using CRISPR/Cas9

This protocol outlines the steps for creating a *C. elegans* strain with GFP fused to the endogenous **spd-2** gene.

1. Design of sgRNA and Repair Template:

- **sgRNA Design:** Use a CRISPR design tool to identify a high-scoring sgRNA targeting the C-terminus of the **spd-2** gene, just before the stop codon. The sgRNA should be chosen to minimize off-target effects.
- **Repair Template Design:** Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid repair template. This template should contain the GFP coding sequence flanked by 50-100 base pairs of homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Introduce silent mutations in the PAM site or sgRNA binding site within the repair template to prevent re-cutting by Cas9.

2. Preparation of Injection Mix:

- Prepare the injection mix as described in Table 1. Ensure all plasmids are purified using a high-quality plasmid miniprep kit.
- Centrifuge the final mix at maximum speed for 10 minutes to pellet any debris before loading into the microinjection needle.

3. Microinjection:

- Inject the CRISPR/Cas9 mix into the gonad of young adult *C. elegans* hermaphrodites.
- Transfer individual injected worms to separate NGM plates seeded with OP50 *E. coli*.

4. Screening for Positive Transformants:

- Screen the F1 progeny for the "roller" phenotype conferred by the rol-6 co-injection marker.
- Isolate individual roller F1s to new plates and allow them to self-fertilize.

5. Identification and Validation of **SPD-2::GFP** Knock-in:

- Screen the F2 progeny of the roller F1s for GFP expression at the centrosomes using a fluorescence dissecting microscope or a compound microscope.
- Confirm the correct insertion of GFP by PCR using primers flanking the insertion site, followed by Sanger sequencing.
- Outcross the validated strain with wild-type N2 males to remove the rol-6 marker and any background mutations.

Protocol 2: Live-Cell Imaging of **SPD-2::GFP** in *C. elegans* Embryos

This protocol describes the preparation and imaging of early embryos from the validated **SPD-2::GFP** strain.

1. Preparation of Agarose Pads:

- Melt a 2-3% agarose solution in M9 buffer.
- Place a small drop of the molten agarose onto a microscope slide and quickly cover it with another slide to create a thin, flat pad.
- Allow the pad to solidify for at least 10 minutes.

2. Embryo Dissection and Mounting:

- Pick 5-10 gravid adult hermaphrodites from the **SPD-2::GFP** strain into a 10 µL drop of M9 buffer on a coverslip.
- Use a fine-gauge needle to cut the worms and release the embryos.
- Carefully invert the coverslip onto the prepared agarose pad on the microscope slide.

3. Sealing the Preparation:

- Wick away any excess buffer from the edges of the coverslip.
- Seal the edges of the coverslip with melted vaseline using a fine paintbrush to prevent the sample from drying out.

4. Time-Lapse Microscopy:

- Place the slide on the stage of a spinning-disk confocal microscope equipped with an environmental chamber set to 20-25°C.
- Locate early-stage embryos (one-cell or two-cell stage) using brightfield or DIC optics.
- Set up the time-lapse imaging parameters according to the recommendations in Table 2.
- Acquire images for the desired duration, being mindful of potential phototoxicity. Signs of phototoxicity include abnormal cell division timing, cell cycle arrest, or blebbing.

5. Image Analysis:

- The resulting time-lapse series can be analyzed using software such as ImageJ/Fiji.
- Quantitative analysis can include measuring the fluorescence intensity of **SPD-2::GFP** at the centrosomes over time to determine its recruitment dynamics. The movement and separation of centrosomes can also be tracked.

Conclusion

The protocols outlined in these application notes provide a robust framework for the investigation of **SPD-2** dynamics in living cells. By combining the precision of CRISPR/Cas9-mediated gene editing with advanced live-cell imaging techniques, researchers can gain valuable insights into the fundamental processes of centrosome assembly and function. These methods are adaptable and can be applied to study other centrosomal proteins, contributing to a broader understanding of cell division in development and disease.

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References

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